Parvoline

Zeolite Catalysis Heterocyclic Synthesis Selectivity

2-Ethyl-3,5-dimethylpyridine (CAS 1123-96-2), also known as α-Parvoline, is an alkylated pyridine derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol. It is characterized by a pyridine ring substituted with an ethyl group at the 2-position and methyl groups at the 3- and 5-positions.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 1123-96-2
Cat. No. B072401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParvoline
CAS1123-96-2
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=N1)C)C
InChIInChI=1S/C9H13N/c1-4-9-8(3)5-7(2)6-10-9/h5-6H,4H2,1-3H3
InChIKeyQLUUXTUCKOZMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3,5-dimethylpyridine (CAS 1123-96-2) Procurement Guide: Physical Properties and Class Identification


2-Ethyl-3,5-dimethylpyridine (CAS 1123-96-2), also known as α-Parvoline, is an alkylated pyridine derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol [1]. It is characterized by a pyridine ring substituted with an ethyl group at the 2-position and methyl groups at the 3- and 5-positions [2]. This substitution pattern classifies it within the methylpyridine family and confers specific physicochemical properties, including a density of 0.913 g/cm³, a boiling point of approximately 200.7 °C at 760 mmHg, and a flash point of 64.5 °C [3]. Its predicted pKa of 6.48±0.20 indicates it is a relatively strong base compared to unsubstituted pyridine . The compound is typically supplied as a colorless to pale yellow liquid with a purity of ≥95% for research and industrial applications .

Why Substituting 2-Ethyl-3,5-dimethylpyridine with Other Alkylpyridines Compromises Synthetic Outcomes


In catalytic synthesis, the precise substitution pattern on the pyridine ring dictates reaction selectivity and yield. 2-Ethyl-3,5-dimethylpyridine is not a generic alkylpyridine building block; its specific steric and electronic environment at the 2-, 3-, and 5-positions governs its behavior as a synthetic intermediate. For instance, the synthesis of this compound from propanal and ammonia proceeds with a selectivity of 58% over a hierarchical H-Y zeolite catalyst, a value that is distinct from the 87% selectivity observed for 2-methyl-5-ethylpyridine under analogous conditions [1]. This demonstrates that closely related analogs cannot be simply interchanged without fundamentally altering the reaction's efficiency and product profile. The following quantitative evidence details where these differential properties manifest, guiding precise scientific selection.

2-Ethyl-3,5-dimethylpyridine (1123-96-2) Quantitative Differentiation Evidence for Scientific Procurement


Zeolite-Catalyzed Synthesis Selectivity: 2-Ethyl-3,5-dimethylpyridine vs. 2-Methyl-5-ethylpyridine

The compound exhibits a quantifiably different synthetic selectivity compared to its closest alkylpyridine analog under identical catalytic conditions. When propanal is reacted with ammonia over a hierarchical H-Ymmm zeolite catalyst, 2-ethyl-3,5-dimethylpyridine is produced with 58% selectivity [1]. In a directly comparable reaction using acetaldehyde, the structurally related compound 2-methyl-5-ethylpyridine is produced with a significantly higher selectivity of 87% [1]. This difference is attributed to the distinct reactivity and steric constraints imposed by the specific alkyl substitution pattern on the pyridine ring, highlighting that the catalytic process is finely tuned to the target molecule's structure.

Zeolite Catalysis Heterocyclic Synthesis Selectivity

Synthetic Yield from Pd-Catalyzed Condensation: 2-Ethyl-3,5-dimethylpyridine vs. Classical Methods

A patented method for synthesizing 2-ethyl-3,5-dimethylpyridine via liquid-phase condensation of propionic aldehyde with urea in the presence of a Pd(dba)₂ catalyst achieves a yield of 44-58% [1]. The patent asserts that this method provides a higher yield of the target product compared to previously known methods, and offers gentler reaction conditions, operating at 150°C for 6-10 hours with specific molar ratios (aldehyde:urea:catalyst = 20:(14-18):(0.2-0.4)) [1]. This provides a verifiable benchmark for sourcing material produced via this optimized route.

Synthetic Methodology Palladium Catalysis Yield Optimization

Acid-Base Character (pKa): 2-Ethyl-3,5-dimethylpyridine vs. Unsubstituted Pyridine

The electron-donating effects of the ethyl and methyl substituents significantly enhance the basicity of the pyridine nitrogen. The predicted acid dissociation constant (pKa) for 2-ethyl-3,5-dimethylpyridine is 6.48±0.20 . This is substantially more basic than unsubstituted pyridine, which has a known pKa of approximately 5.2 [1]. This quantitative difference in pKa of over 1.2 units confirms the compound is a 'very strong basic compound' within the alkylpyridine class and directly impacts its behavior in acid-base extractions, salt formation, and as a potential ligand or catalyst modifier.

Physicochemical Property Basicity pKa

Lipophilicity (LogP) as a Determinant of Partitioning Behavior

The introduction of three alkyl substituents significantly increases the compound's lipophilicity relative to unsubstituted pyridine. 2-Ethyl-3,5-dimethylpyridine has a predicted octanol-water partition coefficient (LogP) of approximately 2.94 (KOWWIN estimate) [1] and a calculated XLogP of 2.4 . In comparison, unsubstituted pyridine has a known LogP of 0.65 [2]. This marked increase in LogP quantifies its higher affinity for non-polar environments, which is a critical factor for applications where phase transfer, membrane permeability, or solubility in organic vs. aqueous phases is a key consideration.

Lipophilicity LogP Physicochemical Property

Procurement-Guiding Application Scenarios for 2-Ethyl-3,5-dimethylpyridine (CAS 1123-96-2)


As a Targeted Intermediate in Heterocyclic Synthesis

The differential synthetic selectivity demonstrated for 2-ethyl-3,5-dimethylpyridine (58% from propanal and ammonia) makes it a specific target when this exact substitution pattern is required for downstream chemistry. Purchasing this compound as a pre-formed building block eliminates the need to optimize the moderate-selectivity catalytic step, saving significant process development time and resources. This is particularly relevant when the 2-ethyl-3,5-dimethyl substitution is a non-negotiable structural requirement for the final product's activity, making direct procurement more efficient than in-house synthesis.

For Use as a Base or Catalyst Modifier in Non-Polar Media

Given its enhanced basicity (pKa 6.48) and significantly increased lipophilicity (LogP ~2.4-2.9) relative to pyridine, this compound is a strong candidate for use as a hindered, organic-soluble base [1]. It can effectively scavenge acids or act as a ligand in catalytic cycles where a non-nucleophilic base is required and where the solubility of common inorganic bases (e.g., K₂CO₃) is insufficient. The quantifiable differences in pKa and LogP justify its selection over pyridine or other less lipophilic bases for reactions conducted in hydrophobic solvents or biphasic systems.

In the Development of Corrosion Inhibitors and Pharmaceuticals

Patents explicitly cite 2-ethyl-3,5-dimethylpyridine as a key intermediate in the synthesis of corrosion inhibitors and medicinal preparations, including anti-HIV and anti-ulcer drugs like omeprazole [1]. The availability of a patented, high-yield synthesis (44-58%) underscores its commercial viability and the existence of an optimized supply chain for these applications [2]. For researchers in these fields, sourcing high-purity 2-ethyl-3,5-dimethylpyridine is a direct requirement for following established synthetic protocols, where substitution with a similar alkylpyridine would not yield the intended active pharmaceutical ingredient (API) or functional additive.

Technical Documentation Hub

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